3-(4-Methylphenyl)-3'-trifluoromethylpropiophenone

CAS No.: 898769-01-2

Cat. No.: VC2300991

Molecular Formula: C17H15F3O

Molecular Weight: 292.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898769-01-2 |

|---|---|

| Molecular Formula | C17H15F3O |

| Molecular Weight | 292.29 g/mol |

| IUPAC Name | 3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |

| Standard InChI | InChI=1S/C17H15F3O/c1-12-5-7-13(8-6-12)9-10-16(21)14-3-2-4-15(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3 |

| Standard InChI Key | BETBHEDHUHIAGX-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |

| Canonical SMILES | CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |

Introduction

Chemical Properties and Identification

3-(4-Methylphenyl)-3'-trifluoromethylpropiophenone possesses distinct chemical and physical properties that characterize its behavior in various chemical environments. Based on the available data, the key properties of this compound are summarized in the following table:

The compound contains a carbonyl functional group, which is characteristic of ketones, making it susceptible to nucleophilic addition reactions. The trifluoromethyl substituent, being strongly electron-withdrawing, affects the electron distribution in the molecule, potentially influencing its reactivity and stability in various chemical transformations.

Structural Characteristics

Molecular Structure

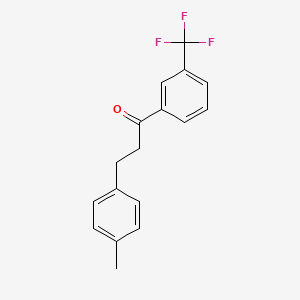

The molecular structure of 3-(4-Methylphenyl)-3'-trifluoromethylpropiophenone consists of several key structural components that define its chemical identity:

-

A 4-methylphenyl group (also known as p-tolyl group)

-

A three-carbon propane chain linking the two aromatic rings

-

A carbonyl group (C=O) at position 1 of the propane chain

-

A 3-(trifluoromethyl)phenyl group attached to the carbonyl carbon

This arrangement creates a molecule with distinct regions of varying electron density, which influences its chemical behavior and interactions with other molecules. The presence of the trifluoromethyl group at the meta position of one phenyl ring is particularly significant, as it imparts unique electronic properties to the molecule.

Applications and Research Significance

Significance in Chemical Research

The trifluoromethyl group is of particular interest in chemical research due to several key properties:

-

Enhanced lipophilicity: The CF3 group increases the lipophilicity of molecules, potentially improving their membrane permeability.

-

Metabolic stability: Trifluoromethylated compounds often exhibit increased resistance to metabolic degradation.

-

Unique electronic effects: The strong electron-withdrawing nature of the CF3 group creates distinctive electronic distributions that can be exploited in various applications.

These properties make 3-(4-Methylphenyl)-3'-trifluoromethylpropiophenone a compound of interest for researchers working in diverse fields of chemistry.

Comparative Analysis with Structurally Related Compounds

Several structurally related compounds appear in the search results, which can provide context for understanding 3-(4-Methylphenyl)-3'-trifluoromethylpropiophenone:

These structurally related compounds differ primarily in the positioning of the methyl and trifluoromethyl substituents on their respective phenyl rings. Such positional isomers often exhibit different physical properties, reactivity patterns, and potentially different biological activities due to the varying electronic and steric effects of the substituents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume